molecular formula C13H11N7OS2 B387923 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B387923
M. Wt: 345.4g/mol
InChI Key: GHRUBMWWOAUXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, thiadiazole ring, and acetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving malononitrile and an appropriate aldehyde under basic conditions.

    Thioether Formation: The pyridine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Thiadiazole Ring Formation: The thiadiazole ring is synthesized separately, often through the cyclization of a thiosemicarbazide derivative with an appropriate acid chloride.

    Final Coupling: The thiadiazole and pyridine derivatives are coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-3,5-dicyanopyridin-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-[(6-amino-3,5-dicyanopyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propionamide

Uniqueness

The uniqueness of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11N7OS2

Molecular Weight

345.4g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N7OS2/c1-2-10-19-20-13(23-10)17-9(21)6-22-12-8(5-15)3-7(4-14)11(16)18-12/h3H,2,6H2,1H3,(H2,16,18)(H,17,20,21)

InChI Key

GHRUBMWWOAUXBG-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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